molecular formula C8H8BrNO B1380850 1-(5-Bromo-2-methylpyridin-3-yl)ethanone CAS No. 1256823-89-8

1-(5-Bromo-2-methylpyridin-3-yl)ethanone

Cat. No.: B1380850
CAS No.: 1256823-89-8
M. Wt: 214.06 g/mol
InChI Key: RUXHXSRABFBHKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromo-2-methylpyridin-3-yl)ethanone is an organic compound with the molecular formula C8H8BrNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(5-Bromo-2-methylpyridin-3-yl)ethanone can be synthesized through several methods. One common method involves the bromination of 2-methylpyridine followed by acetylation. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like benzoyl peroxide. The acetylation step involves the use of acetic anhydride in the presence of a base such as pyridine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-methylpyridin-3-yl)ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines.

    Oxidation Reactions: Pyridine N-oxides.

    Reduction Reactions: Corresponding alcohols.

Scientific Research Applications

1-(5-Bromo-2-methylpyridin-3-yl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-methylpyridin-3-yl)ethanone involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of specific enzymes or receptors, thereby modulating biochemical pathways. The bromine atom and the carbonyl group play crucial roles in its binding affinity and reactivity .

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Bromo-3-methylpyridin-2-yl)ethanone
  • 1-(5-Chloro-2-methylpyridin-3-yl)ethanone
  • 1-(5-Fluoro-2-methylpyridin-3-yl)ethanone

Uniqueness

1-(5-Bromo-2-methylpyridin-3-yl)ethanone is unique due to the presence of the bromine atom at the 5-position of the pyridine ring, which imparts distinct reactivity and binding properties compared to its chloro and fluoro analogs. This uniqueness makes it a valuable compound in various chemical and biological studies .

Properties

IUPAC Name

1-(5-bromo-2-methylpyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c1-5-8(6(2)11)3-7(9)4-10-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUXHXSRABFBHKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)Br)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.